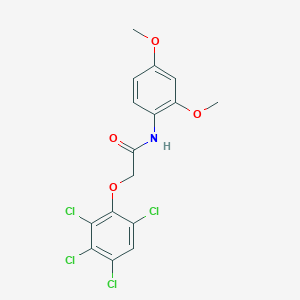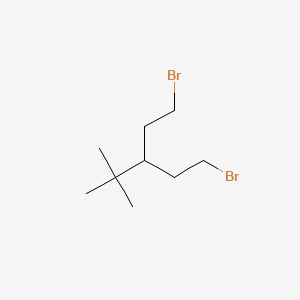
(2-Benzothiazolylthio)acetic acid ((2-hydroxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with thiol-containing reagents.
Formation of Acetic Acid Derivative: The acetic acid moiety is incorporated through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is introduced by reacting the acetic acid derivative with hydrazine or its derivatives.
Condensation with 2-Hydroxy-Benzaldehyde: The final step involves the condensation of the hydrazide with 2-hydroxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The benzothiazole ring and sulfanyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced hydrazides.
Substitution Products: Substituted benzothiazole derivatives and modified acetic acid moieties.
Wissenschaftliche Forschungsanwendungen
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Wirkmechanismus
The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets and pathways. For example:
Anticancer Activity: The compound may inhibit cancer cell proliferation by interacting with DNA or specific enzymes involved in cell division.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID: Lacks the hydrazide and benzylidene moieties, resulting in different reactivity and applications.
2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: Lacks the benzothiazole and sulfanyl groups, leading to distinct chemical properties and biological activities.
Uniqueness
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the benzothiazole ring, sulfanyl group, and hydrazide moiety allows for diverse interactions with biological targets and the formation of various derivatives with tailored properties.
Eigenschaften
CAS-Nummer |
24044-93-7 |
|---|---|
Molekularformel |
C16H13N3O2S2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-13-7-3-1-5-11(13)9-17-19-15(21)10-22-16-18-12-6-2-4-8-14(12)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+ |
InChI-Schlüssel |
XMEPGYPYPHNFLJ-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)



